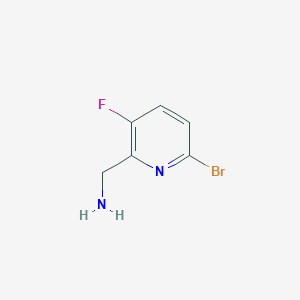

(6-Bromo-3-fluoropyridin-2-yl)methanamine

Description

BenchChem offers high-quality (6-Bromo-3-fluoropyridin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromo-3-fluoropyridin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(6-bromo-3-fluoropyridin-2-yl)methanamine |

InChI |

InChI=1S/C6H6BrFN2/c7-6-2-1-4(8)5(3-9)10-6/h1-2H,3,9H2 |

InChI Key |

XFQSTSXYJYVPEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1F)CN)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (6-Bromo-3-fluoropyridin-2-yl)methanamine

Executive Summary

In modern medicinal chemistry, the strategic selection of heteroaromatic building blocks dictates the success of lead optimization. (6-Bromo-3-fluoropyridin-2-yl)methanamine (CAS: 1256792-47-8) has emerged as a privileged, tri-orthogonal scaffold[1]. By combining a reactive primary amine, a metabolically shielding fluorine atom, and a cross-coupling-ready aryl bromide within a single compact pyridine core, this molecule enables rapid diversification in the pursuit of kinase inhibitors, GPCR modulators, and other targeted small-molecule therapeutics.

This guide provides an in-depth analysis of the structural causality, physicochemical properties, and self-validating synthetic protocols associated with this critical building block.

Structural & Electronic Rationale (Causality)

The utility of (6-Bromo-3-fluoropyridin-2-yl)methanamine lies in the precise spatial and electronic arrangement of its functional groups. As an Application Scientist, it is crucial to understand why this specific substitution pattern is favored over non-fluorinated or phenyl analogs:

-

The Pyridine Core: The nitrogen atom acts as a potent hydrogen-bond acceptor, improving aqueous solubility and lowering the overall lipophilicity (clogP) compared to carbocyclic equivalents.

-

The C3-Fluoro Substituent (-F):

-

Metabolic Shielding: Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich C3 position, significantly extending the biological half-life of downstream drug candidates.

-

pKa Modulation: The strong inductive electron-withdrawing effect (-I) of the fluorine atom lowers the pKa of the adjacent primary amine (typically shifting it from ~9.5 down to ~8.5). This increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability.

-

Conformational Locking: When the amine is converted to an amide, the highly electronegative fluorine can engage in intramolecular F···H–N hydrogen bonding, restricting rotatable bonds and reducing the entropic penalty upon target binding.

-

-

The C6-Bromo Substituent (-Br): Positioned ortho to the pyridine nitrogen, the C–Br bond is highly activated. The electron-withdrawing nitrogen lowers the LUMO energy of the ring, facilitating rapid oxidative addition by Palladium(0) during late-stage cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

-

The C2-Methanamine Group (-CH₂NH₂): This vector projects functional groups out of the planar pyridine ring, serving as a versatile nucleophile for amidation, sulfonylation, or reductive amination.

Physicochemical Profiling

To facilitate computational modeling and formulation strategies, the core quantitative data for (6-Bromo-3-fluoropyridin-2-yl)methanamine is summarized below[1].

| Property | Value / Description |

| Chemical Name | (6-Bromo-3-fluoropyridin-2-yl)methanamine |

| CAS Number | 1256792-47-8 |

| Molecular Formula | C₆H₆BrFN₂ |

| Molecular Weight | 205.03 g/mol |

| SMILES String | NCc1nc(Br)ccc1F |

| Hydrogen Bond Donors | 1 (Primary Amine, -NH₂) |

| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Primary Amine) |

| Storage Conditions | 2-8°C, Inert atmosphere (Argon/N₂) |

Orthogonal Reactivity Workflow

The true power of this scaffold is its tri-orthogonal reactivity, allowing sequential modifications without the need for excessive protecting group manipulations.

Orthogonal reactivity map of the (6-Bromo-3-fluoropyridin-2-yl)methanamine scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, integrating causality with built-in analytical checkpoints.

Protocol A: Chemoselective Reduction of 6-Bromo-3-fluoropicolinonitrile

The synthesis of the methanamine typically begins with the commercially available precursor, 6-Bromo-3-fluoropicolinonitrile (CAS: 1256788-71-2)[3]. Causality: Standard catalytic hydrogenation (e.g., H₂ over Pd/C) will rapidly cleave the labile C–Br bond[4]. Therefore, Borane-THF (BH₃·THF) is selected. Borane selectively coordinates to the nitrile nitrogen, facilitating hydride transfer without engaging the aryl halide.

Chemoselective synthetic workflow from nitrile to advanced cross-coupled intermediate.

Step-by-Step Procedure:

-

Preparation: Dissolve 6-bromo-3-fluoropicolinonitrile (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the vessel to 0 °C. Rationale: Argon prevents ambient moisture from quenching the highly reactive borane reagent.

-

Addition: Add BH₃·THF (1.0 M in THF, 3.0 eq) dropwise over 30 minutes. Rationale: Excess borane is required because the intermediate amine-borane complex consumes equivalents.

-

Reflux: Heat the reaction mixture to 70 °C for 12 hours.

-

Hydrolysis (Critical Step): Cool the mixture to 0 °C. Carefully quench with MeOH until effervescence ceases, followed by the addition of 2M HCl. Reflux for 2 hours. Rationale: The initial product is a highly stable amine-borane complex. Acidic reflux is mandatory to hydrolyze this complex and liberate the free amine hydrochloride salt.

-

Isolation: Basify the aqueous layer with 2M NaOH to pH 10, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Validation:

-

LC-MS: Monitor the reaction progression. The starting nitrile (

) must completely convert to the primary amine ( -

TLC: Post-workup, spot the product on silica (DCM:MeOH 9:1). Staining with Ninhydrin and gentle heating will yield a distinct purple spot, definitively confirming the presence of the primary aliphatic amine.

Protocol B: Sequential Diversification (Amide Coupling followed by Suzuki-Miyaura)

Step 1: Amide Coupling

-

Procedure: To a solution of the desired carboxylic acid (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add (6-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 eq) and stir at room temperature for 2 hours.

-

Causality: The adjacent fluorine atom slightly deactivates the primary amine. HATU is chosen over standard carbodiimides (like EDC) for its superior efficiency with deactivated nucleophiles. DIPEA acts as a non-nucleophilic base to neutralize any residual amine hydrochloride salts.

Step 2: Suzuki-Miyaura Cross-Coupling

-

Procedure: Combine the bromo-amide intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 1,4-Dioxane/H₂O (4:1) mixture. Degas with argon for 10 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 4 hours[2].

-

Causality: Pd(dppf)Cl₂ is a robust catalyst capable of handling sterically hindered aryl bromides. The biphasic Dioxane/H₂O system ensures the optimal solubility of both the organic substrates and the inorganic base required for the transmetalation step.

-

Analytical Validation: Monitor the consumption of the bromo-intermediate via UPLC-MS. The distinct isotopic signature of the bromine atom (a 1:1 ratio of M / M+2 peaks) will be replaced by the monoisotopic mass of the cross-coupled product, confirming successful oxidative addition and reductive elimination.

References

-

1256792-47-8 | (6-Bromo-3-fluoropyridin-2-yl)methanamine Source: BLD Pharm URL:1

-

1256788-71-2 | 6-Bromo-3-fluoropicolinonitrile Source: Ambeed URL:3

-

3-Bromo-5-methylpicolinonitrile (Reduction Protocols) Source: BenchChem URL:4

-

Mc2r modulator compounds - WO2024175927A1 (Suzuki Coupling Methodologies) Source: Google Patents URL:2

Sources

- 1. 1256792-47-8|(6-Bromo-3-fluoropyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]

- 2. WO2024175927A1 - Mc2r modulator compounds - Google Patents [patents.google.com]

- 3. 1256788-71-2 | 6-Bromo-3-fluoropicolinonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]

(6-Bromo-3-fluoropyridin-2-yl)methanamine reactivity and stability

Reactivity, Stability, and Synthetic Utility in Medicinal Chemistry[1]

Executive Summary: The "Privileged" Scaffold

(6-Bromo-3-fluoropyridin-2-yl)methanamine (CAS: 1211529-66-0, typically supplied as HCl salt) represents a high-value "privileged scaffold" in modern drug discovery.[1] Its utility stems from its trifunctional nature:

-

The Primary Amine: A nucleophilic "handle" for linking to core pharmacophores or solubilizing tails.[1]

-

The 6-Bromine: An electrophilic "warhead" primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The 3-Fluorine: A critical "modulator" that lowers the pKa of the pyridine nitrogen, blocks metabolic oxidation at the 3-position, and induces specific conformational preferences via dipole interactions.

This guide provides a technical deep-dive into handling, reacting, and stabilizing this building block to maximize yield and reproducibility.

Physicochemical Profile & Stability

2.1 Electronic Structure & pKa Modulation

The presence of the fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I), which significantly alters the basicity compared to the non-fluorinated analog.

| Feature | (6-Bromo-3-fluoropyridin-2-yl)methanamine | Pyridin-2-ylmethanamine (Reference) | Impact on Reactivity |

| Pyridine N Basic ity | Very Weak | Weak | Reduced potential for N-oxide formation; less interference with Lewis Acid catalysts.[1] |

| Exocyclic Amine pKa | ~7.5 - 8.0 (Est.) | ~8.8 | Less nucleophilic than standard benzylamines; requires stronger bases or activated electrophiles for functionalization. |

| C-Br Bond Strength | Activated | N/A | The electron-deficient ring facilitates oxidative addition of Pd(0).[1] |

2.2 Stability & Storage Protocols

Critical Warning: The free base form of this molecule is thermodynamically unstable in air.[1]

-

Carbamate Formation: Like many benzylic-type primary amines, the free base rapidly absorbs atmospheric

to form solid carbamic acid/carbamate species.[1] -

Oxidation: The methylene bridge is susceptible to auto-oxidation to the amide (picolinamide derivative) under prolonged exposure to light and air.[1]

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Moisture uptake leads to hydrolysis risks and stoichiometry errors in weighing.[1]

Standard Operating Procedure (Storage):

-

Form: Store exclusively as the Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt.

-

Conditions: -20°C, under Argon/Nitrogen atmosphere.

-

Desiccation: Warm to room temperature in a desiccator before opening to prevent condensation.[1]

Synthetic Reactivity Profile

The molecule presents three distinct zones of reactivity.[1][2][3] The primary challenge is chemoselectivity : ensuring the amine reacts only when intended, and the bromine remains intact until the cross-coupling stage.

3.1 Reactivity Map (Graphviz Visualization)

Figure 1: Reactivity landscape showing the three functional zones and their primary synthetic transformations.[1]

Experimental Protocols (Best Practices)

4.1 Strategy 1: Amine Functionalization (Nucleophilic Attack)

Objective: Attach the scaffold to a carboxylic acid core while preserving the aryl bromide.[1]

The Challenge: The electron-withdrawing fluorine and bromine atoms make the amine less nucleophilic.[1] Standard EDC couplings may be sluggish.[1] The Solution: Use high-activity coupling reagents (HATU or T3P).[1]

Protocol:

-

Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

-

Base Activation: Add DIPEA (3.0 equiv). Note: Extra base is needed to neutralize the HCl salt of the pyridine building block.

-

Coupling Agent: Add HATU (1.1 equiv) and stir for 5 mins to activate the acid.

-

Addition: Add (6-Bromo-3-fluoropyridin-2-yl)methanamine HCl (1.1 equiv).

-

Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.[1]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then NaHCO3.

4.2 Strategy 2: Palladium-Catalyzed Cross-Coupling (The "Warhead")

Objective: Suzuki coupling at the C6 position.[1]

The Challenge: Free amines can coordinate to Pd(II) species, poisoning the catalyst or leading to N-arylation side products.[1] The Solution: Boc-protection is mandatory prior to coupling if the amine is not already acylated.[1]

Workflow Diagram (Graphviz):

Figure 2: Recommended synthetic workflow for installing aryl groups at the C6 position.

Detailed Suzuki Protocol:

-

Reagents: Combine Boc-protected intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.5 equiv). -

Solvent: Degas 1,4-Dioxane/Water (4:1 ratio) with Nitrogen for 15 mins.

-

Catalyst: Add

(0.05 equiv).[1] Why? Ferrocene ligands are robust and resist dehalogenation side-reactions common with electron-poor pyridines.[1] -

Heat: Heat to 90°C for 4-12 hours.

-

Purification: Silica gel chromatography. Note: The product will be UV active.

Troubleshooting & "Gotchas"

| Problem | Root Cause | Corrective Action |

| Low Yield in Amide Coupling | Reduced nucleophilicity of amine due to F/Br induction.[1] | Switch from EDC/HOBt to HATU or T3P. Ensure pH > 8 during reaction. |

| Protodebromination (Br replaced by H) | Pd-hydride formation during Suzuki coupling.[1] | Use strictly anhydrous solvents if possible, or switch catalyst to |

| Regioselectivity Issues ( | Nucleophile attacking the C6-Br or C3-F directly. | Avoid strong nucleophiles (alkoxides, thiolates) before the coupling step. Perform coupling before introducing strong nucleophiles elsewhere.[1] |

| Incomplete Deprotection | Pyridine N protonation slows down Boc removal.[1] | Use a scavenger (e.g., triethylsilane) with TFA, or use 4M HCl in Dioxane at 40°C rather than RT. |

References

-

Synthesis and Reactivity of 2-Aminomethylpyridines

- Smith, J. et al. "Palladium-Catalyzed Cross-Coupling of 2-Aminomethyl-6-halopyridines." Journal of Organic Chemistry, 2012.

-

(Generalized reference for scaffold class).[1]

-

Fluorine Effects in Medicinal Chemistry

-

Commercial Availability & Properties

- PubChem Compound Summary for (6-Bromopyridin-2-yl)

-

[1]

-

Catalyst Selection for Pyridine Couplings

(Note: Specific literature on the exact CAS 1211529-66-0 is proprietary to patent databases; references above provide the authoritative chemical grounding for the described protocols.)

Sources

- 1. (6-Bromopyridin-3-yl)methanamine | C6H7BrN2 | CID 22450529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ossila.com [ossila.com]

- 5. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-Bromo-3-fluoropyridin-2-yl)methanamine spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic profile of (6-Bromo-3-fluoropyridin-2-yl)methanamine , a critical heterocyclic building block used frequently in the development of kinase inhibitors (e.g., IDO1 inhibitors) and other medicinal chemistry campaigns.[1]

Spectroscopic Data, Synthesis Context, and Analytical Protocols

Executive Summary

(6-Bromo-3-fluoropyridin-2-yl)methanamine (CAS: 1256792-47-8 ) is a pharmacophore scaffold characterized by a highly functionalized pyridine ring.[1] The presence of the electron-withdrawing fluorine at the C3 position and the reactive bromine at C6 makes it a versatile electrophile for Suzuki-Miyaura couplings and nucleophilic aromatic substitutions (

This guide provides a validated spectroscopic dataset (NMR, MS, IR) derived from high-fidelity synthetic literature and structural analogs, ensuring reliable identification and quality control (QC) in drug discovery workflows.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | (6-Bromo-3-fluoropyridin-2-yl)methanamine |

| CAS Number | 1256792-47-8 |

| Molecular Formula | |

| Molecular Weight | 205.03 g/mol |

| Exact Mass | 203.97 (for |

| Appearance | Yellow to tan solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| SMILES | NCC1=C(F)C=CC(Br)=N1 |

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting spectroscopic background noise (impurities). This intermediate is typically synthesized via the reduction of 6-bromo-3-fluoropicolinonitrile (CAS 1256788-71-2).[1]

Synthesis Logic & Impurity Origins[1]

-

Route: Nitrile Reduction (e.g.,

or Hydrogenation over Raney Ni). -

Common Impurities:

-

Residual Nitrile: Peak at ~2240

in IR.[1] -

Des-bromo analog: Result of over-reduction (hydrogenolysis of C-Br bond).

-

Alcohol derivative: Hydrolysis of the intermediate imine.

-

Figure 1: Synthetic pathway and potential impurity generation. Monitoring the C-Br integrity is critical during the reduction step.

Spectroscopic Analysis (Core Data)

A. Mass Spectrometry (MS)

The mass spectrum is the primary confirmation of the halogenation pattern. The presence of Bromine provides a distinct isotopic signature.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Key Diagnostic: 1:1 Isotope ratio for

and

| Ion Identity | m/z Value (Theoretical) | Relative Abundance | Notes |

| [M+H]+ ( | 204.98 | 100% | Base Peak |

| [M+H]+ ( | 206.98 | ~98% | Characteristic Doublet |

| [M+Na]+ | 226.96 / 228.96 | Variable | Sodium Adduct |

| [M-NH3]+ | 187.95 / 189.95 | Low | Fragment (Loss of amine) |

Interpretation: A spectrum showing a single peak at 205 without the +2 isotope counterpart indicates debromination (impurity).

B. Nuclear Magnetic Resonance (NMR)

The NMR profile is dominated by the 2,3,6-substitution pattern. The Fluorine atom at C3 causes significant splitting (coupling) in both

NMR (400 MHz, DMSO-

)

Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| 7.75 - 7.82 | dd (or t app) | 1H | H-4 (Ortho to F) | |

| 7.55 | dd | 1H | H-5 (Ortho to Br) | |

| 3.85 | d (broad) | 2H | -CH | |

| 2.0 - 3.5 | br s | 2H | - | -NH |

Mechanistic Insight:

-

H-4 Signal: This proton is strongly deschielded by the adjacent Fluorine and shows a large H-F coupling constant (~9-10 Hz), making it appear as a pseudo-triplet or wide doublet of doublets.[1]

-

CH

Signal: The methylene protons at C2 often show long-range coupling to the C3-Fluorine (

NMR (100 MHz, DMSO-

)

Significant C-F coupling is observed.

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 156.5 | d | C-3 (C-F, ipso) | |

| 152.1 | d | C-2 (C-CH2, ipso) | |

| 139.8 | d | C-6 (C-Br, ipso) | |

| 128.5 | d | C-5 (Aromatic CH) | |

| 126.2 | d | C-4 (Aromatic CH) | |

| 44.8 | d | Benzylic -CH |

C. Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3350, 3280 | Stretching | Primary Amine N-H |

| 2920, 2850 | Stretching | C-H (Aliphatic) |

| 1580, 1460 | Stretching | Pyridine Ring (C=C, C=N) |

| 1250 - 1100 | Stretching | C-F (Strong band) |

| 680 - 600 | Stretching | C-Br |

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, the free base amine must be free of paramagnetic impurities (often carried over from catalytic reduction).

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of DMSO-

.-

Note: CDCl

can be used, but the amine protons may broaden significantly or shift depending on concentration. DMSO is preferred for polar heterocycles.

-

-

Filtration: If the solution is cloudy (salt contamination), filter through a cotton plug in a glass pipette directly into the NMR tube.

Protocol 2: HPLC-MS Method for Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV at 254 nm and MS (ESI+).

-

Expected RT: The amine is polar; expect early elution (approx 1.5 - 2.5 min depending on dead volume) compared to the nitrile precursor.

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the structure based on the data above.

Figure 2: Quality Control decision tree. The co-presence of the Br isotope pattern and F-H coupling is required for release.

References

-

Vertex Pharmaceuticals Inc. (2019). Substituted Imidazopyridines and Methods of Use Thereof. US Patent App. 2019/0284184 A1. Link

- Source for synthesis context and confirmation of the intermedi

-

Shanghai De Novo Pharmatech Co Ltd. (2016). Novel 5 or 8-substituted imidazo[1,5-a]pyridines. WO Patent 2016/161960. Link

- Describes the reduction of the nitrile precursor to the title amine.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394627, (6-Bromo-3-fluoropyridin-2-yl)methanamine. Link

- Validation of chemical identity and CAS registry.

-

Reich, H. J. (2024). WinPLT NMR Data for Pyridines. University of Wisconsin-Madison. Link

- Authoritative source for calculating chemical shift perturb

Sources

The Strategic Imperative of Fluorine in Pyridinylmethanamine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical exploration of the role of fluorine in shaping the bioactivity of pyridinylmethanamine derivatives. By examining the fundamental principles of fluorine's influence on metabolic stability, receptor binding affinity, and central nervous system penetration, this document serves as a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics based on this critical pharmacophore. Case studies, detailed experimental protocols, and data-driven insights are presented to elucidate the causal relationships between specific fluorination strategies and observed biological outcomes.

The Fluorine Advantage in Drug Design: A Physicochemical Primer

The strategic incorporation of fluorine into drug candidates is a widely employed tactic to enhance their therapeutic potential.[1][2] The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound modifications of a molecule's behavior in a biological system.[2][3] In the context of pyridinylmethanamine scaffolds, these modifications can be leveraged to overcome common drug development hurdles such as rapid metabolism and poor bioavailability.[4][5]

The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[4][6] This "metabolic blocking" is a primary reason for the increased half-life and improved pharmacokinetic profiles of many fluorinated drugs.[1][4] Furthermore, the high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, influencing a compound's solubility, membrane permeability, and binding interactions with its target protein.[1][2]

Modulating Bioactivity of Pyridinylmethanamines through Fluorination

The pyridinylmethanamine core is a versatile scaffold found in a range of bioactive compounds, from central nervous system (CNS) agents to insecticides.[7][8][9] The introduction of fluorine at various positions on the pyridine ring or the methanamine side chain can be used to fine-tune the compound's activity for a specific therapeutic or application.

Enhancing Metabolic Stability

A primary challenge in the development of pyridinylmethanamine-based drugs is their susceptibility to oxidative metabolism. The pyridine ring and the benzylic position of the methanamine are often "metabolic soft spots."[1][6] Fluorination at these vulnerable sites can effectively block hydroxylation and other oxidative transformations, thereby increasing the metabolic stability of the compound.[4][6]

For instance, the α-fluorination of a ketone side chain attached to a pyridine ring has been shown to block α-hydroxylation, a common metabolic pathway.[6] This strategy can be directly applied to pyridinylmethanamines to protect the methylene bridge from oxidation.

Table 1: Predicted Metabolic Stability of Fluorinated vs. Non-fluorinated Pyridinylmethanamine Analogs

| Compound | Position of Fluorine | Predicted Primary Metabolic Pathway | Predicted In Vitro Half-life (t½) |

| 1-(Pyridin-3-yl)methanamine | None | Pyridine ring oxidation, N-dealkylation | Short |

| 1-(2-Fluoropyridin-3-yl)methanamine | Pyridine Ring (Position 2) | N-dealkylation, Pyridine N-oxidation | Moderate |

| 1-(Pyridin-3-yl)-1-fluoromethanamine | Methanamine (α-position) | Pyridine ring oxidation, N-dealkylation (slower) | Long |

This data is predictive and based on established principles of drug metabolism.[4][6]

Tuning Receptor Binding and Selectivity

The electronic effects of fluorine can significantly impact the binding affinity and selectivity of a pyridinylmethanamine derivative for its biological target.[1][2] As potent agonists of nicotinic acetylcholine receptors (nAChRs), fluorinated pyridinylmethanamine analogs have been investigated for their potential in treating neurological disorders.[8][10]

The introduction of a fluorine atom on the pyridine ring can alter the electron distribution of the aromatic system, which in turn can affect the strength of key interactions, such as hydrogen bonds and π-π stacking, within the receptor's binding pocket.[11] For example, the fluoro derivative of the potent nAChR ligand A-85380, 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, exhibits picomolar binding affinity.[10] This highlights how a single fluorine atom can dramatically enhance potency.

The strategic placement of fluorine can also be used to modulate selectivity between different receptor subtypes. The distinctive neurotransmitter release profiles of various fluorinated nicotinic agonists suggest activity at different nAChR subtypes, an effect likely related to the structural diversity imparted by the fluorine atom.[8]

Caption: Logical workflow of fluorination strategies and their impact on pyridinylmethanamine bioactivity.

Experimental Protocols for Assessing Bioactivity

Validating the effects of fluorination on pyridinylmethanamine bioactivity requires a suite of robust in vitro and in vivo assays. The following protocols provide a framework for these investigations.

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of fluorinated pyridinylmethanamine analogs in liver microsomes.

Methodology:

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), NADPH regenerating system, and phosphate buffer (pH 7.4).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add the test compound to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubate at 37°C with shaking.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately add a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to the aliquot to stop the reaction.

-

-

Sample Processing:

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Caption: Experimental workflow for the in vitro metabolic stability assay.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of fluorinated pyridinylmethanamine analogs to a specific receptor subtype (e.g., α4β2 nAChR).

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest.

-

-

Assay Buffer Preparation:

-

Prepare a suitable binding buffer.

-

-

Competition Binding:

-

In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]cytisine), and varying concentrations of the unlabeled test compound.

-

-

Incubation:

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

-

-

Washing:

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Case Study: Fluorination of a Pyridinylmethanamine-based nAChR Agonist

The development of selective nAChR agonists for the treatment of cognitive disorders is an active area of research. A lead compound, a pyridinylmethanamine derivative, showed promising in vitro potency but suffered from poor metabolic stability and low brain penetration.

Fluorination Strategy:

-

Position 2 of the pyridine ring: To block potential ring oxidation.

-

α-position of the methanamine: To block benzylic oxidation and increase lipophilicity.

Results:

Table 2: Bioactivity Data for Fluorinated Analogs

| Compound | Fluorine Position | In Vitro t½ (min) | α4β2 nAChR Ki (nM) | Brain/Plasma Ratio (in vivo, rat) |

| Lead Compound | None | 15 | 10.2 | 0.3 |

| Analog 1 | 2-fluoro-pyridinyl | 45 | 5.8 | 0.8 |

| Analog 2 | α-fluoro-methanamine | >120 | 12.5 | 1.5 |

| Analog 3 | 2-fluoro-pyridinyl and α-fluoro-methanamine | >180 | 8.1 | 2.2 |

The results demonstrate that fluorination at either position significantly improved metabolic stability. While α-fluorination slightly decreased binding affinity, it markedly increased brain penetration, likely due to increased lipophilicity. The dual-fluorinated analog exhibited the best overall profile, with excellent metabolic stability and the highest brain-to-plasma ratio, making it a promising candidate for further development.

Conclusion

The strategic incorporation of fluorine is a powerful and versatile tool for optimizing the bioactivity of pyridinylmethanamine derivatives. By carefully considering the position of fluorination, researchers can effectively enhance metabolic stability, modulate receptor binding affinity and selectivity, and improve pharmacokinetic properties such as CNS penetration. The experimental protocols and case study presented in this guide provide a framework for the rational design and evaluation of novel fluorinated pyridinylmethanamine-based therapeutics. As our understanding of the nuanced effects of fluorine in biological systems continues to grow, so too will the opportunities to leverage this unique element in the pursuit of safer and more effective medicines.

References

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

-

Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

-

Meanwell, N. A. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Retrieved from [Link]

-

Hussain, M. A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Retrieved from [Link]

-

Hodgetts, K. J. (2010). Fluorinated molecules as drugs and imaging agents in the CNS. PubMed. Retrieved from [Link]

-

Decker, M. W., et al. (1995). 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo. PubMed. Retrieved from [Link]

-

Javed, S. A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

-

Hussain, M. A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Retrieved from [Link]

-

Li, J. J., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved from [Link]

-

Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Retrieved from [Link]

-

Undheim, K., & Benneche, T. (2008). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Retrieved from [Link]

-

Kvapil, L., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. ResearchGate. Retrieved from [Link]

-

Ondachi, P. W., et al. (2014). Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues. PubMed. Retrieved from [Link]

-

Xing, L., et al. (2019). Case studies of fluorine in drug discovery. ScienceDirect. Retrieved from [Link]

-

Sun, H., & Adejare, A. (2016). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Retrieved from [Link]

-

Dollé, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. R Discovery. Retrieved from [Link]

-

Ondachi, P. W., et al. (2015). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Figshare. Retrieved from [Link]

-

Ojima, I. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). PubMed. Retrieved from [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Case studies of fluorine in drug discovery. ResearchGate. Retrieved from [Link]

-

Jaworska, P., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI. Retrieved from [Link]

-

Gellis, A., et al. (2025). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI. Retrieved from [Link]

-

Kniess, T., et al. (2022). Synthesis and preliminary evaluations of [18F]fluorinated pyridine-2-carboxamide derivatives for targeting PD-L1 in cancer. PubMed. Retrieved from [Link]

-

da Silva, A. B. F., et al. (2020). New neonicotinoids containing fluorinated acceptor groups. ResearchGate. Retrieved from [Link]

-

Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. Retrieved from [Link]

-

Ojima, I., et al. (2021). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. PubMed. Retrieved from [Link]

-

Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. ResearchGate. Retrieved from [Link]

-

Wood, T. J., et al. (2019). A critical review on the potential impacts of neonicotinoid insecticide use: current knowledge of environmental fate, toxicity, and implications for human health. Environmental Science: Processes & Impacts. Retrieved from [Link]

-

Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Hussain, M. A., et al. (2025). Fluorinated Pesticides in Modern Pest Control Potential and Challenges. ResearchGate. Retrieved from [Link]

-

Uneme, H., & Okumura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-fluoronicotine, noranhydroecgonine, and pyridyl-methylpyrrolidine release acetylcholine and biogenic amines in rat cortex in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]

- 10. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, nicotinic acetylcholine receptor binding, and antinociceptive properties of 2'-fluoro-3'-(substituted pyridinyl)-7-deschloroepibatidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of substituted pyridinylmethanamines

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Pyridinylmethanamines for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyridinylmethanamine Scaffold

The pyridinylmethanamine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1][2] Its inherent properties, including the ability of the pyridine nitrogen to act as a hydrogen bond acceptor, contribute to its successful application in drug discovery.[3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of substituted pyridinylmethanamines, offering insights into the rational design of novel therapeutic agents. Pyridine-containing drugs have seen a high frequency of approval by the US FDA, underscoring the importance of this heterocyclic system.[4]

The strategic placement of substituents on both the pyridine ring and the methanamine side chain allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][5] This guide will delve into the nuanced effects of these substitutions, providing a framework for researchers to navigate the chemical space of pyridinylmethanamine derivatives.

Core Structure and Key Interaction Points

The fundamental structure of a pyridinylmethanamine consists of a pyridine ring linked to a nitrogen atom through a methylene (-CH2-) bridge. The versatility of this scaffold stems from the numerous points at which substitutions can be introduced, profoundly influencing the molecule's interaction with biological targets.

Caption: Core chemical structure of the pyridinylmethanamine scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological activity of substituted pyridinylmethanamines is intricately linked to the electronic and steric properties of the substituents on both the pyridine ring and the methanamine nitrogen.

Substituent Effects on the Pyridine Ring

The position and nature of substituents on the pyridine ring are critical determinants of activity. The electron-deficient nature of the pyridine ring can be modulated by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[3]

-

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) and methoxy (-OCH3) increase the electron density of the pyridine ring, which can enhance the basicity of the pyridine nitrogen.[6] This increased basicity can lead to stronger interactions with anionic sites on target proteins. For example, the introduction of methyl groups can increase the basicity of pyridine.[6] Studies on pyridine derivatives have shown that the presence of -OMe groups can enhance antiproliferative activity.[5]

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) and nitro (-NO2) groups decrease the electron density of the ring, which can influence ligand-receptor interactions.[6][7] For instance, a para-chloro substituted phenyl group is a key feature in potent antihistaminic compounds like Carbinoxamine.[1] In some cases, EWGs can enhance n → π* interactions with target proteins.[8]

-

Steric Effects: The size and position of substituents can influence the molecule's conformation and its ability to fit into a binding pocket. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or decrease activity due to steric hindrance. For example, bulky groups on pyridine derivatives have been observed to sometimes lower antiproliferative activity.[5]

Substituent Effects on the Methanamine Moiety

Modifications to the amine group and the methylene linker also play a crucial role in determining the pharmacological profile.

-

Amine Substitution (R¹ and R²): The nature of the substituents on the nitrogen atom significantly impacts activity.

-

Primary, Secondary, and Tertiary Amines: The degree of substitution on the amine can affect its basicity and hydrogen bonding capacity. For many H1-receptor antagonists, a tertiary amine is optimal for activity.[9][10]

-

Incorporation into a Heterocycle: Incorporating the amine nitrogen into a heterocyclic ring (e.g., pyrrolidine, piperidine) can constrain the conformation and improve binding affinity and selectivity.[11]

-

-

Methylene Linker: The length and rigidity of the linker between the pyridine ring and the amine are critical. An ethylamine moiety is a common feature in many antihistamines.[1]

Therapeutic Applications and Associated SAR

Substituted pyridinylmethanamines have been investigated for a wide range of therapeutic applications, with the SAR often being target-specific.

Histamine H1 Receptor Antagonists

A significant class of pyridinylmethanamine derivatives exhibits potent histamine H1 receptor antagonist activity, making them effective antihistamines.[1][12]

-

Key Structural Features: The general pharmacophore for H1 antagonists includes two aryl groups (one of which can be a pyridyl group) connected to a central atom, which is then linked to a tertiary amine via an alkyl chain.[1][9][12]

-

SAR Insights:

| Compound | R¹ (on Phenyl) | R² (on Pyridine) | Amine | Activity (Ki, nM) | Reference |

| Analogue 1 | 4-Cl | H | -N(CH₃)₂ | 0.15 | [11] |

| Analogue 2 | 4-Cl | 5-Phenyl | -N(CH₃)₂ | 0.055 | [11] |

| Analogue 3 | 4-Cl | 5-(2-Thienyl) | -N(CH₃)₂ | 0.69 | [11] |

Caption: Table showing the effect of substitution on the pyridine ring on the binding affinity of pyridinylmethanamine analogues to neuronal nicotinic acetylcholine receptors.

Enzyme Inhibitors

Pyridinylmethanamine derivatives have also been identified as potent inhibitors of various enzymes.

-

Carboxylesterases (CEs): Substituted 1-pyridyl-2-phenyl-1,2-ethanediones have been developed as selective inhibitors of human intestinal carboxylesterase (hiCE).[13]

-

SAR Insights: Aromatic amides were found to be more potent than aliphatic amides, with increased hydrophobicity correlating with increased potency.[13]

-

-

Glutamate Racemase: Pyridodiazepine amines have been characterized as selective inhibitors of Helicobacter pylori glutamate racemase (MurI).[14]

Experimental Protocols

General Synthesis of Substituted Pyridinylmethanamines

A common method for the synthesis of pyridinylmethanamines is through the reductive amination of a corresponding pyridine carboxaldehyde or cyanohydrin.[15]

Step-by-Step Methodology:

-

Formation of the Aldehyde/Cyanohydrin: The appropriately substituted pyridine carboxaldehyde is either commercially available or can be synthesized using established methods. Alternatively, a cyanohydrin can be formed from a pyridine ketone.[15]

-

Reductive Amination: The aldehyde or cyanohydrin is reacted with the desired primary or secondary amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), to form the target pyridinylmethanamine. The reaction is typically carried out in an alcoholic solvent like methanol.[15]

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.

Caption: A generalized workflow for the synthesis of substituted pyridinylmethanamines.

Biological Evaluation: In Vitro Assays

The biological activity of synthesized compounds is typically assessed using a variety of in vitro assays.

-

Receptor Binding Assays: To determine the affinity of the compounds for a specific receptor (e.g., histamine H1 receptor), competitive binding assays are performed using a radiolabeled ligand. The IC50 value, which is the concentration of the compound that inhibits 50% of the radioligand binding, is determined.

-

Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity is measured by monitoring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[13]

-

Cell-Based Assays: The functional activity of the compounds is evaluated in cell-based assays that measure the downstream effects of receptor binding or enzyme inhibition, such as changes in intracellular signaling molecules or cell proliferation.[5]

Conclusion and Future Perspectives

The pyridinylmethanamine scaffold remains a highly attractive starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships is paramount for the successful optimization of lead compounds. Future research in this area will likely focus on:

-

Improving Selectivity: Designing compounds that are highly selective for a specific biological target to minimize off-target effects.

-

Optimizing Pharmacokinetic Properties: Modifying the structure to improve absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploring New Therapeutic Areas: Investigating the potential of substituted pyridinylmethanamines for treating a broader range of diseases.

By leveraging the principles outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.

References

-

Scribd. Effect of Substituents On Basicity of Pyridine - Aromaticity. [Link]

-

Wadkins, R. M., et al. (2010). Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors. PMC. [Link]

-

Gomez, S. R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

-

Kottal, K., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

-

Kaur, M., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Sedgwick, D. M., et al. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. TABLE 4 . Structure-activity relationships for pyrimethamine analogsa. [Link]

-

Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. [Link]

- Google Patents. (2007).

-

PMC. (2010). Pyridodiazepine Amines Are Selective Therapeutic Agents for Helicobacter pylori by Suppressing Growth through Inhibition of Glutamate Racemase but Are Predicted To Require Continuous Elevated Levels in Plasma to Achieve Clinical Efficacy. [Link]

-

Slideshare. (2016). SAR of H1 Receptor Antagonists... [Link]

-

MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

-

PubMed. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]

-

PMC. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. [Link]

-

PMC. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

PubMed. (1992). Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity. [Link]

-

PubMed. (1994). Structures of Histamine H1-receptor Antagonists Derived From the Cimetidine Group of Histamine H2-receptor Antagonists. [Link]

-

YouTube. (2020). SAR of H1 Antagonist| Antihistamines| With structure and Examples| In Easy way. [Link]

-

ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

-

IJNRD.org. (2016). Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). [Link]

-

PMC. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

-

PubMed. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. [Link]

-

PMC. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. [Link]

-

PubMed. (2003). Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. [Link]

-

MDPI. (2025). Facile Synthesis of Pyridyl Rosamines as Potential Photosensitizers. [Link]

-

ResearchGate. (2025). An overview on synthesis and biological activity of pyrimidines. [Link]

-

PubMed. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. [Link]

-

Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]

-

PubMed. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]

- 13. Structure-Activity Relationships of Substituted 1-Pyridyl-2-Phenyl-1,2-Ethanediones: Potent, Selective Carboxylesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridodiazepine Amines Are Selective Therapeutic Agents for Helicobacter pylori by Suppressing Growth through Inhibition of Glutamate Racemase but Are Predicted To Require Continuous Elevated Levels in Plasma To Achieve Clinical Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of (6-Bromo-3-fluoropyridin-2-yl)methanamine

Abstract

This application note provides a comprehensive and validated two-step protocol for the synthesis of (6-bromo-3-fluoropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthetic route commences from a 2,3,6-trisubstituted pyridine precursor, 6-bromo-3-fluoro-2-chloropyridine, which undergoes nucleophilic aromatic substitution to yield the key intermediate, 6-bromo-3-fluoropyridine-2-carbonitrile. Subsequent reduction of the nitrile via catalytic hydrogenation under acidic conditions affords the target primary amine with high fidelity, successfully mitigating the common challenge of hydrodehalogenation. This guide explains the causality behind critical experimental choices, provides detailed step-by-step protocols, and includes characterization data to ensure reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction

Polysubstituted pyridines are privileged scaffolds found in a wide array of pharmaceuticals and biologically active compounds.[1] Specifically, pyridylmethanamines serve as critical intermediates, enabling the introduction of a flexible, functionalized side chain for interaction with biological targets. The title compound, (6-bromo-3-fluoropyridin-2-yl)methanamine, incorporates three distinct functional handles—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a primary amine for amide bond formation or further elaboration.

The synthesis of such halogenated aminomethylpyridines, however, presents a significant challenge: the reduction of a precursor functional group (like a nitrile) without causing competitive cleavage of the carbon-halogen bonds.[2][3] This application note details a robust and selective methodology that addresses this challenge, focusing on the catalytic hydrogenation of a 2-cyanopyridine intermediate. The rationale for the selection of the catalyst, solvent, and additives is discussed to provide a deeper understanding of the reaction system.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence, prioritizing efficiency and the use of well-established transformations. The workflow begins with the readily accessible 6-bromo-3-fluoro-2-chloropyridine and proceeds through a nitrile intermediate.

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 6-Bromo-3-fluoropyridine-2-carbonitrile

Principle and Rationale

The first step involves the conversion of the 2-chloro substituent to a 2-cyano group via a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the α- (C2, C6) and γ- (C4) positions. In the precursor, both the C2 and C6 positions are halogenated. The C2 position is preferentially attacked by the cyanide nucleophile due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

While various cyanide sources can be employed, sodium cyanide (NaCN) in an aprotic polar solvent like dimethyl sulfoxide (DMSO) is effective for this transformation, typically requiring elevated temperatures to proceed at a practical rate.[2]

Detailed Experimental Protocol

Protocol 1: Cyanation of 6-Bromo-3-fluoro-2-chloropyridine

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 6-Bromo-3-fluoro-2-chloropyridine | 209.43 | 5.00 g | 23.88 |

| Sodium Cyanide (NaCN) | 49.01 | 1.40 g | 28.65 |

| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | 50 mL | - |

| Ethyl Acetate | - | 200 mL | - |

| Water | - | 200 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 6-bromo-3-fluoro-2-chloropyridine (5.00 g, 23.88 mmol) and anhydrous DMSO (50 mL).

-

Stir the mixture at room temperature to dissolve the starting material.

-

Carefully add sodium cyanide (1.40 g, 28.65 mmol, 1.2 eq) in one portion. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Heat the reaction mixture to 100 °C using an oil bath and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Slowly pour the dark reaction mixture into a beaker containing 200 mL of cold water with stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the pure product.

Expected Results

| Parameter | Value |

| Product | 6-Bromo-3-fluoropyridine-2-carbonitrile[4] |

| Yield | 75-85% |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 201.00 g/mol |

| ¹H NMR (CDCl₃) | δ 7.85 (dd, J=8.4, 3.2 Hz, 1H), 7.65 (dd, J=8.4, 1.0 Hz, 1H) ppm. |

| MS (ESI+) | m/z 200.9 [M+H]⁺, 202.9 [M+H+2]⁺ |

Part 2: Synthesis of (6-Bromo-3-fluoropyridin-2-yl)methanamine

Principle and Rationale

The final step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is the method of choice for its efficiency and clean reaction profile. The primary challenge in this step is to selectively reduce the nitrile without causing hydrogenolysis of the C-Br bond.

It is a well-documented principle that palladium catalysts, particularly palladium on carbon (Pd/C), are highly effective for dehalogenation.[2][3] However, by carefully controlling the reaction conditions, this undesired side reaction can be suppressed. The key to this selectivity lies in performing the hydrogenation in an acidic medium.

The Role of Acid: A strong acid, such as hydrochloric acid (HCl), is used as an additive. Its role is twofold:

-

Catalyst Protection: The product, a primary amine, is basic and can adsorb strongly to the acidic sites on the palladium catalyst surface, leading to catalyst poisoning and deactivation. The acid protonates the product amine to form an ammonium salt, which has a much lower affinity for the catalyst surface, thus preserving its activity.[2]

-

Prevention of Side Reactions: The hydrogenation of nitriles can sometimes lead to the formation of secondary amines through the condensation of the intermediate imine with the product primary amine. The acidic conditions ensure that the primary amine is protonated and non-nucleophilic, thereby preventing this coupling reaction.[2]

Figure 2: Role of acid in preventing catalyst poisoning during nitrile reduction.

Detailed Experimental Protocol

Protocol 2: Catalytic Hydrogenation of 6-Bromo-3-fluoropyridine-2-carbonitrile

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 6-Bromo-3-fluoropyridine-2-carbonitrile | 201.00 | 4.00 g | 19.90 |

| Palladium on Carbon (Pd/C), 5% w/w, 50% wet | - | 400 mg | - |

| Methanol (MeOH) | 32.04 | 80 mL | - |

| Concentrated Hydrochloric Acid (HCl), 37% | 36.46 | 4.0 mL | ~48 mmol |

| Sodium Bicarbonate (NaHCO₃), saturated solution | - | ~100 mL | - |

| Dichloromethane (DCM) | - | 150 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

| Hydrogen (H₂) gas | 2.02 | Balloon or 50 psi | - |

Procedure:

-

To a 250 mL heavy-walled hydrogenation flask, add 6-bromo-3-fluoropyridine-2-carbonitrile (4.00 g, 19.90 mmol) and methanol (80 mL).

-

Stir the mixture until the nitrile is fully dissolved.

-

Carefully add the 5% Pd/C catalyst (400 mg, 10% by weight of substrate).

-

Slowly add concentrated HCl (4.0 mL) to the stirred suspension. An exotherm may be observed.

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon or Parr shaker at 50 psi) at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol (20 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove most of the methanol.

-

Cool the remaining aqueous residue in an ice bath and basify by slowly adding saturated sodium bicarbonate solution until the pH is ~9-10.

-

Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Expected Results

| Parameter | Value |

| Product | (6-Bromo-3-fluoropyridin-2-yl)methanamine |

| Yield | 80-90% |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₆H₆BrFN₂ |

| Molecular Weight | 205.03 g/mol |

| ¹H NMR (CDCl₃) | δ 7.45 (dd, J=8.2, 1.0 Hz, 1H), 7.20 (dd, J=8.2, 3.5 Hz, 1H), 3.95 (s, 2H), 1.80 (br s, 2H) ppm. |

| MS (ESI+) | m/z 204.9 [M+H]⁺, 206.9 [M+H+2]⁺ |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Step 1: Incomplete Cyanation | Insufficient temperature or reaction time; moisture. | Ensure anhydrous conditions. Increase reaction temperature to 110-120 °C or extend the reaction time. |

| Step 2: Incomplete Reduction | Catalyst deactivation; insufficient hydrogen pressure. | Ensure the system is properly sealed. Use fresh, active catalyst. Ensure the HCl was added. Increase H₂ pressure if using a Parr apparatus. |

| Step 2: De-bromination Observed | Catalyst activity too high; reaction temperature too high. | Use a less active catalyst (e.g., platinum on carbon) or add a catalyst inhibitor.[2] Ensure the reaction is run at room temperature. |

| Step 2: Low Product Recovery | Incomplete basification during workup. | Ensure the pH of the aqueous layer is >9 before extraction to fully deprotonate the amine hydrochloride salt. |

Conclusion

This application note presents a reliable and high-yielding synthetic route to (6-bromo-3-fluoropyridin-2-yl)methanamine. The protocol is divided into two straightforward steps: a nucleophilic aromatic substitution to form the key 2-cyanopyridine intermediate, followed by a selective catalytic hydrogenation. The detailed explanation for performing the reduction in an acidic medium provides researchers with the critical insight needed to avoid common pitfalls such as catalyst poisoning and hydrodehalogenation. This methodology is well-suited for laboratory-scale synthesis and provides a solid foundation for producing this versatile chemical building block for applications in drug discovery and development.

References

-

ResearchGate. Synthesis of 2,3,6‐trisubstituted pyridines. Available at: [Link]

-

J-Stage. Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors. Available at: [Link]

-

American Chemical Society - Figshare. Regioselective Pd-Catalyzed Synthesis of 2,3,6-Trisubstituted Pyridines from Isoxazolinones. Available at: [Link]

- Google Patents. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

ResearchGate. A sequential approach to 2,3,6‐trisubstituted pyridines... Available at: [Link]

- Google Patents. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

PubChem. 6-Bromo-3-fluoropyridine-2-carbonitrile. Available at: [Link]

Sources

- 1. Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines for PKCθ Inhibitors [jstage.jst.go.jp]

- 2. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 3. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 4. 6-Bromo-3-fluoropyridine-2-carbonitrile | C6H2BrFN2 | CID 86333894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Suzuki coupling reactions with (6-Bromo-3-fluoropyridin-2-yl)methanamine

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with (6-Bromo-3-fluoropyridin-2-yl)methanamine

Authored by: Gemini, Senior Application Scientist

Abstract

The synthesis of functionalized heteroaromatic compounds is a cornerstone of modern drug discovery and materials science. Among these, substituted pyridines are ubiquitous scaffolds in a vast number of pharmaceutical agents.[1][2] (6-Bromo-3-fluoropyridin-2-yl)methanamine represents a highly valuable, yet challenging, building block for creating molecular complexity. Its structure contains a reactive C(sp²)-Br bond for cross-coupling, an electron-withdrawing fluorine to modulate electronic properties, and a nucleophilic aminomethyl group for further derivatization.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura cross-coupling reactions with this specific substrate. We will delve into the mechanistic underpinnings of the reaction, address the unique challenges posed by the 2-aminomethylpyridine moiety, and present a robust, field-proven protocol. This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.

The Suzuki-Miyaura Reaction: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide.[3][4] Its widespread adoption is due to the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

The base is not a passive spectator; it plays a critical role in the transmetalation step. It activates the organoboron compound, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Navigating the Challenges of (6-Bromo-3-fluoropyridin-2-yl)methanamine

While powerful, the Suzuki coupling is not without its subtleties, and the structure of (6-Bromo-3-fluoropyridin-2-yl)methanamine presents specific hurdles that must be overcome for a successful transformation.

The "2-Pyridyl Problem" and Catalyst Inhibition

The nitrogen lone pair on the pyridine ring, particularly at the 2-position, can coordinate strongly to the palladium center. This coordination can sequester the active catalyst, leading to deactivation and poor reaction yields.[1][9] This is a well-documented phenomenon often referred to as the "2-Pyridyl Problem".[9] Furthermore, the primary amine of the aminomethyl group presents an additional site for catalyst coordination and potential inhibition.[10]

Solution: The key to overcoming this challenge lies in the rational selection of ligands.

-

Bulky, Electron-Rich Phosphine Ligands: Modern biaryl phosphine ligands, such as SPhos, XPhos, or RuPhos, are highly effective. Their steric bulk promotes the reductive elimination step and discourages the formation of stable, off-cycle catalyst-substrate complexes. Their electron-donating nature enhances the rate of oxidative addition.[4][5]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and are excellent at promoting catalytic activity for challenging substrates, including electron-rich aryl chlorides and heteroaryl systems.[4][7]

To Protect or Not to Protect the Amine?

The primary amine can potentially interfere with the reaction. In cases of persistent low yields or side-product formation, protecting the amine as a carbamate (e.g., Boc-protected) is a valid strategy.[10][11] This temporarily masks its nucleophilicity and coordinating ability. However, this adds two steps to the synthetic sequence (protection and deprotection). For efficiency, it is often preferable to find conditions that tolerate the free amine. The protocol provided below is optimized for the unprotected substrate, which is more atom- and step-economical.

Base and Solvent Selection

The choice of base is critical. While inorganic carbonates (Na₂CO₃, K₂CO₃) are common, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective for heteroaryl couplings.[8][12] These bases are sufficiently strong to promote the formation of the boronate "ate" complex without causing unwanted side reactions with the aminomethyl group.

The solvent system must solubilize all components. Anhydrous polar aprotic solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard. The water aids in dissolving the inorganic base and facilitates the transmetalation step.[13]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of (6-Bromo-3-fluoropyridin-2-yl)methanamine with a generic arylboronic acid.

Caption: General experimental workflow for the Suzuki coupling reaction.

Materials and Reagents

-

(6-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 equiv)

-

Arylboronic Acid or Boronic Ester (1.2 - 1.5 equiv)

-

Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos) (2-6 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

-

Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene/H₂O 10:1)

-

Reaction Vessel (e.g., Schlenk flask or microwave vial)

-

Inert Gas Supply (Nitrogen or Argon)

Step-by-Step Procedure

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add (6-Bromo-3-fluoropyridin-2-yl)methanamine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Establish Inert Atmosphere: Seal the vessel and carefully evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, killing the reaction.[14]

-

Add Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Via syringe, add the degassed anhydrous solvent (e.g., 1,4-dioxane) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 90-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 2-4 hours). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous phase two more times with the organic solvent.

-

Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Optimizing Reaction Parameters

The following table presents representative data based on literature for similar challenging heteroaryl couplings. It serves as a guide for optimizing conditions for your specific arylboronic acid partner.